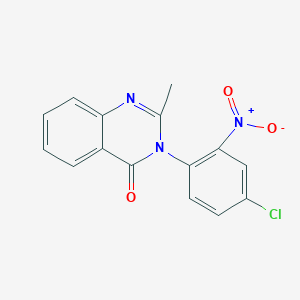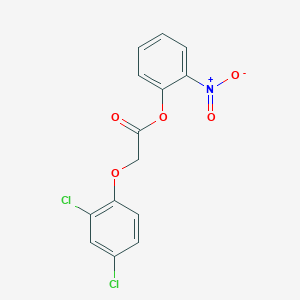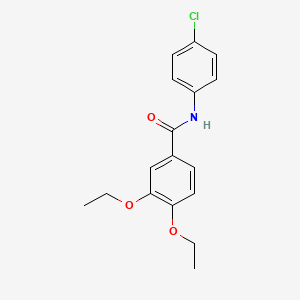
3-(4-chloro-2-nitrophenyl)-2-methyl-4(3H)-quinazolinone
説明
3-(4-chloro-2-nitrophenyl)-2-methyl-4(3H)-quinazolinone, commonly known as CNQX, is a synthetic compound that has been widely used in scientific research for its ability to selectively block the activity of certain types of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors play a crucial role in a variety of physiological and pathological processes, including learning and memory, neurodegeneration, and epilepsy. CNQX has been shown to be a potent and specific antagonist of the AMPA subtype of glutamate receptors, making it a valuable tool for investigating the function of these receptors in various experimental settings.
作用機序
CNQX acts as a competitive antagonist of the AMPA subtype of glutamate receptors, binding to the receptor site and preventing glutamate from binding and activating the receptor. This results in a decrease in the excitatory activity of the neuron, which can have a range of effects depending on the specific experimental conditions.
Biochemical and physiological effects:
The biochemical and physiological effects of CNQX depend on the specific experimental conditions and the type of cells or tissues being studied. In general, CNQX has been shown to inhibit excitatory synaptic transmission, reduce neuronal excitability, and modulate synaptic plasticity. It has also been shown to have neuroprotective effects in some experimental models of neurodegeneration.
実験室実験の利点と制限
One of the main advantages of CNQX is its high potency and selectivity for the AMPA subtype of glutamate receptors, which makes it a valuable tool for investigating the function of these receptors in various experimental settings. However, like all experimental tools, CNQX has some limitations. For example, it can be difficult to control the concentration and duration of CNQX exposure, which can affect the results of experiments. Additionally, CNQX may have off-target effects on other types of glutamate receptors or ion channels, which can complicate data interpretation.
将来の方向性
There are many potential future directions for research involving CNQX. Some possible areas of investigation include:
1. Further elucidation of the mechanisms underlying the neuroprotective effects of CNQX in various experimental models of neurodegeneration.
2. Development of more selective and potent AMPA receptor antagonists for use in experimental and clinical settings.
3. Investigation of the role of AMPA receptors in the pathophysiology of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
4. Development of new pharmacological agents that target AMPA receptors for the treatment of various neurological and psychiatric disorders.
5. Investigation of the effects of CNQX on other types of glutamate receptors and ion channels, in order to better understand its off-target effects and potential therapeutic applications.
合成法
CNQX can be synthesized using a variety of methods, but one of the most commonly used approaches involves the reaction of 2-methyl-4(3H)-quinazolinone with 4-chloro-2-nitroaniline in the presence of a suitable catalyst and solvent. The resulting product can be purified and characterized using a range of analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学的研究の応用
CNQX has been extensively used in scientific research to investigate the role of AMPA receptors in a variety of physiological and pathological processes. For example, it has been used to study the mechanisms underlying synaptic plasticity, learning and memory, neurodegeneration, and epilepsy. CNQX has also been used in studies of drug addiction, as well as in the development of new pharmacological agents for the treatment of various neurological disorders.
特性
IUPAC Name |
3-(4-chloro-2-nitrophenyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c1-9-17-12-5-3-2-4-11(12)15(20)18(9)13-7-6-10(16)8-14(13)19(21)22/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAWKILCUXVZHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319774 | |
| Record name | 3-(4-chloro-2-nitrophenyl)-2-methylquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794695 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Chloro-2-nitrophenyl)-2-methylquinazolin-4-one | |
CAS RN |
14080-45-6 | |
| Record name | 3-(4-chloro-2-nitrophenyl)-2-methylquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5868535.png)
![ethyl 7-methyl-8-phenyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5868545.png)





![N-[4-(benzyloxy)phenyl]-2,4-dimethylbenzamide](/img/structure/B5868580.png)
![1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5868584.png)
